![molecular formula C6H8Cl2O3 B12565269 3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid CAS No. 185433-92-5](/img/structure/B12565269.png)
3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid is a chemical compound with the molecular formula C6H8Cl2O3 It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and a hydroxyl group, along with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid typically involves the cyclopropanation of suitable precursors followed by chlorination and hydroxylation reactions. One common method involves the reaction of a suitable alkene with a dichlorocarbene source to form the cyclopropane ring, followed by selective hydroxylation to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction could produce a cyclopropane derivative with fewer substituents.
Scientific Research Applications
3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s cyclopropyl ring and functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1S,3R)-3-ethylcyclopentyl]propanoic acid
- 3-[(1S,2S,3R,5S)-3,5-dihydroxy-2-((S,1E,5Z,8E,11Z)-3-hydroxytetradeca-1,5,8,11-tetraen-1-yl)cyclopentyl]propanoic acid
Uniqueness
3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid is unique due to its dichlorocyclopropyl structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both chlorine atoms and a hydroxyl group on the cyclopropyl ring provides unique opportunities for chemical modifications and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
185433-92-5 |
|---|---|
Molecular Formula |
C6H8Cl2O3 |
Molecular Weight |
199.03 g/mol |
IUPAC Name |
3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid |
InChI |
InChI=1S/C6H8Cl2O3/c7-6(8)3(5(6)11)1-2-4(9)10/h3,5,11H,1-2H2,(H,9,10)/t3-,5+/m0/s1 |
InChI Key |
CGWPUCJCESFLEE-WVZVXSGGSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@H]1[C@H](C1(Cl)Cl)O |
Canonical SMILES |
C(CC(=O)O)C1C(C1(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


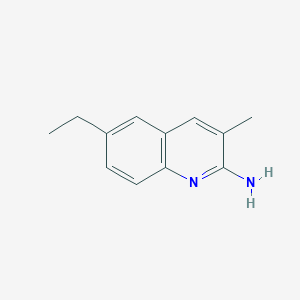
![2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12565205.png)
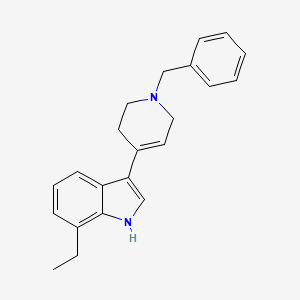
![1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-](/img/structure/B12565225.png)
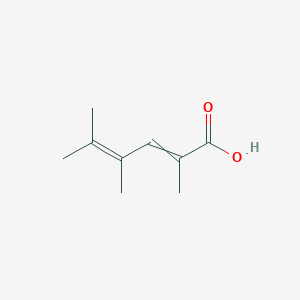
![4-[Dimethyl(octyl)silyl]morpholine](/img/structure/B12565230.png)
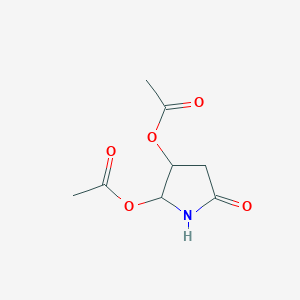

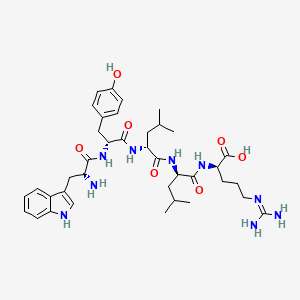
![4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine](/img/structure/B12565258.png)
![1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12565261.png)
![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)
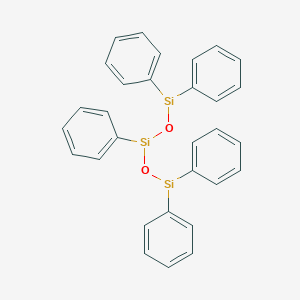
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)
